MMP-10 Isozyme Inhibition Potency: Mmp-9/10-IN-2 vs. NNGH
Mmp-9/10-IN-2 achieves an IC50 of 0.076 µM against MMP-10, demonstrating markedly superior potency compared to the hydroxamate-based reference inhibitor NNGH, which showed only 47.4% inhibition of MMP-10 at a 0.5 µM concentration [1][2]. This represents an approximate >10-fold improvement in MMP-10 inhibitory activity. Additionally, the compound maintained 93.18% inhibition of MMP-9 at 0.5 µM, confirming its dual inhibitory profile .
| Evidence Dimension | MMP-10 inhibition (IC50 / % inhibition at 0.5 µM) |
|---|---|
| Target Compound Data | IC50 = 0.076 µM for MMP-10; 93.18% inhibition of MMP-9 at 0.5 µM |
| Comparator Or Baseline | NNGH: 47.4% inhibition of MMP-10 at 0.5 µM (IC50 not reached at this concentration) |
| Quantified Difference | >10-fold improvement in MMP-10 inhibition potency relative to NNGH |
| Conditions | Recombinant human MMP-10 and MMP-9 catalytic domain inhibition assay, compound concentration 0.5 µM for profiling |
Why This Matters
This quantifies the fundamental potency advantage of the s-triazinedione scaffold over the legacy hydroxamate chemotype for the MMP-10 target, a key driver of tumor invasion and metastasis.
- [1] Khalil, H. H., et al. Chemosensitization of non-small cell lung cancer to sorafenib via non-hydroxamate s-triazinedione-based MMP-9/10 inhibitors. Bioorganic Chemistry 144, 107155 (2024). View Source
- [2] Table 2, MMP inhibition profiling data for NNGH, from supplemental material related to Khalil et al. (2024). View Source
